molecular formula C24H18N4O2 B2430202 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene CAS No. 1965304-71-5

1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene

Cat. No.: B2430202
CAS No.: 1965304-71-5
M. Wt: 394.434
InChI Key: KQUYRSDPHFADIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets. The oxadiazole rings can participate in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:

  • 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene
  • 1,3-Bis(1,2-diphenylvinyl)benzene
  • 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylamine

These compounds share structural similarities but differ in the substituents on the oxadiazole rings or the central benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-(4-methylphenyl)-3-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-6-10-17(11-7-15)23-25-21(27-29-23)19-4-3-5-20(14-19)22-26-24(30-28-22)18-12-8-16(2)9-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUYRSDPHFADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C4=NOC(=N4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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